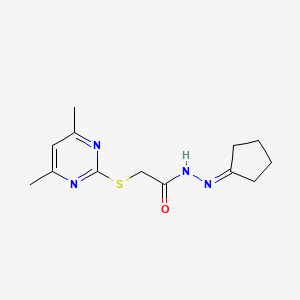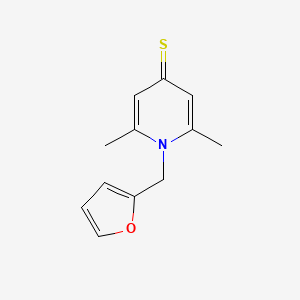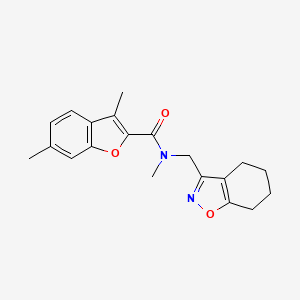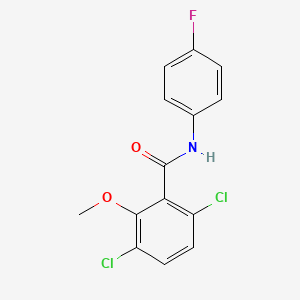![molecular formula C14H17ClN6O3S B5546660 1-[4-(Chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-(4-methylphenyl)sulfonylurea](/img/structure/B5546660.png)
1-[4-(Chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-(4-methylphenyl)sulfonylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-(4-methylphenyl)sulfonylurea is a complex organic compound that features a triazine ring, a sulfonylurea group, and a chloromethyl substituent
Preparation Methods
The synthesis of 1-[4-(Chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-(4-methylphenyl)sulfonylurea typically involves multiple steps. One common method starts with the preparation of the triazine ring, which can be synthesized from cyanuric chloride. The chloromethyl group is introduced through a nucleophilic substitution reaction, where the chlorine atom on the triazine ring is replaced by a chloromethyl group using reagents like chloromethyl methyl ether . The sulfonylurea group is then attached through a reaction with a suitable sulfonyl isocyanate .
Chemical Reactions Analysis
1-[4-(Chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-(4-methylphenyl)sulfonylurea undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the dimethylamino group and the sulfonylurea moiety.
Scientific Research Applications
1-[4-(Chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-(4-methylphenyl)sulfonylurea has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-[4-(Chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-(4-methylphenyl)sulfonylurea involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity . The triazine ring and the sulfonylurea group are crucial for this inhibitory activity, as they form strong interactions with the enzyme’s active site residues .
Comparison with Similar Compounds
1-[4-(Chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-(4-methylphenyl)sulfonylurea can be compared with other triazine and sulfonylurea derivatives:
Hexamethylmelamine: A triazine derivative used clinically for its antitumor properties.
2-Amino-4-morpholino-1,3,5-triazine: Known for its antitumor activity.
Hydroxymethylpentamethylmelamine: The hydroxylated metabolite of hexamethylmelamine, with significant biological activity.
The uniqueness of this compound lies in its combination of a triazine ring, a chloromethyl group, and a sulfonylurea moiety, which together confer distinct chemical and biological properties .
Properties
IUPAC Name |
1-[4-(chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-(4-methylphenyl)sulfonylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17ClN6O3S/c1-9-4-6-10(7-5-9)25(23,24)20-14(22)19-12-16-11(8-15)17-13(18-12)21(2)3/h4-7H,8H2,1-3H3,(H2,16,17,18,19,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFYWSRHXENKENT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC(=NC(=N2)CCl)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![ethyl (2E)-2-cyano-3-[5-(4-methoxy-2-nitrophenyl)furan-2-yl]prop-2-enoate](/img/structure/B5546580.png)
![N-[(3S,4R)-4-ethoxyoxolan-3-yl]-3-(3-hydroxy-3-methylbutyl)benzamide](/img/structure/B5546588.png)
![N-[4-(4-acetylpiperazin-1-yl)phenyl]-4-fluorobenzamide](/img/structure/B5546608.png)
![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5546615.png)
![N,N-diethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5546616.png)
![2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5546619.png)

![1-{3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5546630.png)

![2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5546641.png)


![N-{2-phenylimidazo[1,2-a]pyridin-3-yl}thiophene-2-carboxamide](/img/structure/B5546666.png)

